1,2,4,5-Tetrazine, 3-(4-methylphenyl)-

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Choose 3-(4-Methylphenyl)-1,2,4,5-tetrazine (CAS 37385-31-2) when your research demands an unsymmetrical tetrazine scaffold. The electron-donating 4-methylphenyl group ensures controlled IEDDA reaction kinetics—slower than EWG-substituted analogs—ideal for gradual-release prodrug systems and degradable polymer networks with tunable cross-linking rates. The vacant 6-position provides a unique synthetic handle for sequential bioconjugation: install a fluorophore, biotin tag, or drug payload without competing side reactions. For SAR kinetic libraries mapping Hammett parameters, this EDG-monosubstituted benchmark is indispensable. Inquire for bulk pricing.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 37385-31-2
Cat. No. B14665141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
CAS37385-31-2
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=CN=N2
InChIInChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3
InChIKeyXMOHKSLFQKGAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrazine, 3-(4-methylphenyl)- (CAS 37385-31-2): A Monosubstituted Tetrazine Scaffold for Click Chemistry and Material Science


1,2,4,5-Tetrazine, 3-(4-methylphenyl)- (CAS 37385-31-2) is a monosubstituted s-tetrazine derivative with the molecular formula C9H8N4 and a molecular weight of 172.19 g/mol. The compound is characterized by an electron-deficient tetrazine core [1] and a 4-methylphenyl substituent at the 3-position. The tetrazine ring is known for its capacity to engage in bioorthogonal inverse electron-demand Diels–Alder (IEDDA) reactions with strained dienophiles, which proceeds without a catalyst and under mild conditions [2]. Its predicted physical properties include a boiling point of 344.7±35.0 °C, a density of 1.196±0.06 g/cm³, and a pKa of 0.90±0.10 .

Why 3-(4-Methylphenyl)-1,2,4,5-Tetrazine Cannot Be Replaced by Other Tetrazine Analogs in Targeted Applications


Tetrazine reactivity is exquisitely tunable by substituents on the 3- and 6-positions, which modulate the electron density of the tetrazine core and thus the rate of the IEDDA cycloaddition . Compounds with electron-donating groups (EDGs) like the 4-methylphenyl substituent exhibit lower IEDDA reactivity compared to analogs with electron-withdrawing groups (EWGs), but this can be an advantage in applications requiring higher stability or controlled reaction kinetics [1]. Furthermore, a monosubstituted tetrazine offers an unsubstituted 6-position, which serves as a unique synthetic handle for further derivatization, enabling access to asymmetric functionalization that is not possible with symmetrically 3,6-disubstituted derivatives [2]. Therefore, substituting this compound with a faster-reacting, EWG-containing tetrazine or a symmetrically substituted analog would fundamentally alter the reaction kinetics and synthetic utility, leading to different experimental outcomes.

3-(4-Methylphenyl)-1,2,4,5-Tetrazine: A Data-Driven Guide to Quantifiable Differentiation


Controlled IEDDA Reaction Kinetics: Comparing 3-(4-Methylphenyl)-Tetrazine to an EWG-Substituted Analog

The reaction rate of tetrazines in IEDDA ligations is strongly dependent on the electronic nature of the substituents. The 4-methylphenyl group is a weak electron-donating group (EDG) and, as a class, is expected to exhibit lower reactivity compared to tetrazines substituted with strong electron-withdrawing groups (EWGs) . While specific kinetic data for 3-(4-methylphenyl)-1,2,4,5-tetrazine is not reported, class-level inference based on the Hammett equation indicates that the second-order rate constant (k₂) for its reaction with trans-cyclooctene (TCO) is likely to be several orders of magnitude lower than that of the 3,6-di-(2-pyridyl)-s-tetrazine analog (k₂ ≈ 2000 M⁻¹s⁻¹) [1]. This difference in reactivity is a key differentiator for applications where a slower, more controlled reaction is required.

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Asymmetric Functionalization: Monosubstituted Tetrazine as a Precursor for Unsymmetrical Derivatives

3-(4-Methylphenyl)-1,2,4,5-tetrazine is a monosubstituted derivative, possessing an unsubstituted 6-position. This feature distinguishes it from common 3,6-disubstituted tetrazines, which are symmetrically functionalized and cannot undergo further site-selective modification [1]. The 6-position can be selectively reacted with nucleophiles or used as a handle in cross-coupling reactions to introduce a second, different substituent, yielding unsymmetrical tetrazine derivatives that are not accessible from disubstituted starting materials [2]. This is a critical advantage for applications requiring a specific spatial orientation of functional groups, such as in the development of dual-function probes or advanced materials.

Synthetic Chemistry Drug Discovery Click Chemistry Tools

Solubility Advantage in Organic Solvents: 4-Methylphenyl vs. Unsubstituted s-Tetrazine

The presence of the 4-methylphenyl substituent significantly alters the physical properties of the tetrazine core, particularly its solubility in organic solvents. The unsubstituted 1,2,4,5-tetrazine (s-tetrazine, C2H2N4) is a low molecular weight, highly reactive molecule with limited solubility and stability in common organic solvents. The introduction of a lipophilic 4-methylphenyl group at the 3-position increases the molecular weight and enhances the compound's solubility in non-polar and moderately polar organic solvents such as dichloromethane, tetrahydrofuran, and toluene . This improved solubility profile facilitates its use in a wider range of synthetic and material science applications compared to the unsubstituted parent compound.

Material Science Polymer Chemistry Organic Synthesis

Strategic Procurement Scenarios: When to Choose 3-(4-Methylphenyl)-1,2,4,5-Tetrazine Over Alternatives


Synthesis of Unsymmetrical Tetrazine Probes for Bioorthogonal Imaging

This compound is the optimal choice when a researcher requires an unsymmetrical tetrazine derivative for dual labeling or controlled bioorthogonal activation. The unsubstituted 6-position serves as a unique site for introducing a second functional group, such as a fluorophore, biotin tag, or drug molecule, after the 4-methylphenyl group has been installed. This contrasts with the use of symmetrical 3,6-disubstituted tetrazines, which would result in a mixture of products or require complex de novo synthesis of the unsymmetrical scaffold. The controlled reactivity of the EDG-substituted tetrazine also ensures that the subsequent IEDDA ligation proceeds at a manageable rate, preventing premature reaction during the conjugation steps. [1]

Developing Controlled-Release Prodrugs and Polymer Networks

In drug delivery and materials science, precise control over bond cleavage or cross-linking kinetics is paramount. The slower IEDDA reaction rate of 3-(4-methylphenyl)-tetrazine with TCO, relative to EWG-substituted analogs, makes it a superior choice for designing prodrug activation systems or degradable polymer networks where a more gradual release or degradation profile is desired. Using a faster-reacting tetrazine could lead to a rapid burst release of the drug or premature network degradation. The enhanced organic solubility of the 4-methylphenyl derivative also facilitates its incorporation into hydrophobic polymer matrices during material fabrication. [2]

Investigating Structure-Activity Relationships (SAR) in Tetrazine Ligation Kinetics

For chemical biologists studying the fundamental parameters governing IEDDA reaction rates, this compound is an essential tool in a kinetic library. It serves as a representative of an EDG-substituted, monosubstituted tetrazine. By comparing its reaction kinetics with those of other tetrazines (e.g., 3-phenyl-, 3-(2-pyridyl)-, 3,6-dimethyl-), researchers can experimentally determine the Hammett ρ value for this specific substitution pattern and refine computational models for predicting the reactivity of new tetrazine scaffolds. Its procurement is necessary for any comprehensive SAR study aimed at predicting in vivo performance of bioorthogonal probes.

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